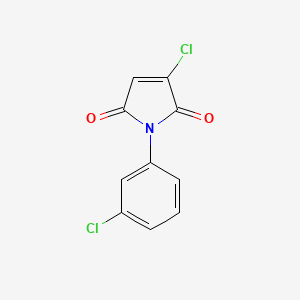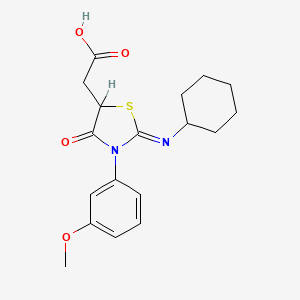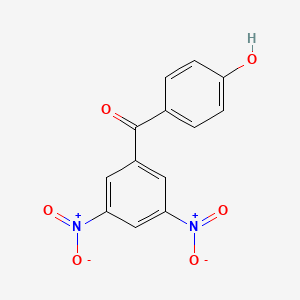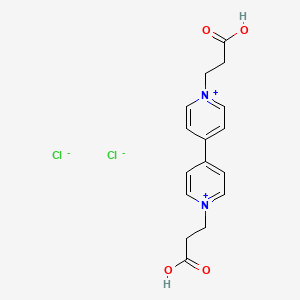
1,1'-Bis(2-carboxyethyl)-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, a class of compounds widely studied for their applications in coordination chemistry, photochemistry, and materials science. The presence of carboxyethyl groups and the bipyridinium core makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethyl bromoacetate, followed by hydrolysis and subsequent quaternization with hydrochloric acid. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Reflux conditions
Catalysts: None required
Purification: Recrystallization from water or ethanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: For the initial reaction and hydrolysis
Continuous flow systems: To ensure consistent product quality
Automated purification systems: For efficient recrystallization and drying
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: Forms bipyridinium dications
Reduction: Converts to bipyridine derivatives
Substitution: Carboxyethyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
Oxidation: Bipyridinium dications
Reduction: Bipyridine derivatives
Substitution: Various substituted bipyridinium compounds
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through coordination bonds. The bipyridinium core can interact with metal ions, forming stable complexes that can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis(3-carboxylatobenzyl)-4,4’-bipyridinium
- 4,4’-Bipyridine
- 1,1’-Bis(2-cyanoethyl)-4,4’-bipyridinium
Uniqueness
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific carboxyethyl groups, which enhance its solubility and reactivity compared to other bipyridinium derivatives. This makes it particularly suitable for applications in aqueous environments and for forming stable complexes with a wide range of metal ions .
Eigenschaften
CAS-Nummer |
41635-65-8 |
|---|---|
Molekularformel |
C16H18Cl2N2O4 |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
3-[4-[1-(2-carboxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propanoic acid;dichloride |
InChI |
InChI=1S/C16H16N2O4.2ClH/c19-15(20)5-11-17-7-1-13(2-8-17)14-3-9-18(10-4-14)12-6-16(21)22;;/h1-4,7-10H,5-6,11-12H2;2*1H |
InChI-Schlüssel |
CMUKPHNABZJQCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




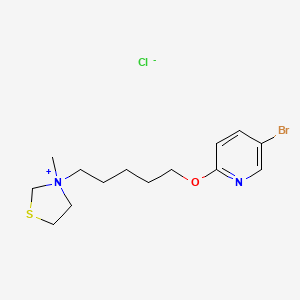
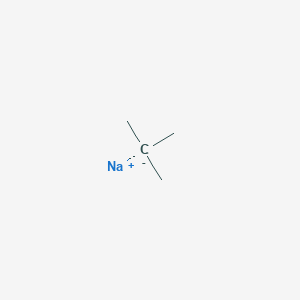

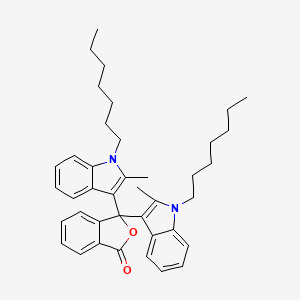
![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)

